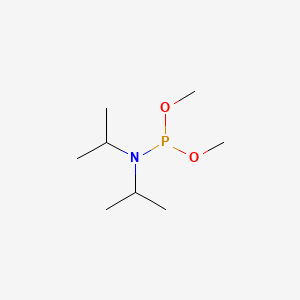

Dimethyl N,N-diisopropylphosphoramidite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl N,N-diisopropylphosphoramidite is a useful research compound. Its molecular formula is C8H20NO2P and its molecular weight is 193.227. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nucleic Acid Synthesis

Dimethyl N,N-diisopropylphosphoramidite is primarily recognized as a key reagent in the synthesis of oligonucleotides. These short strands of nucleic acids are essential for genetic research, diagnostics, and therapeutic applications. The compound enhances the stability and reactivity of the oligonucleotides during synthesis, making it a preferred choice for researchers.

Case Study: Oligonucleotide Synthesis

A study demonstrated that the use of this compound in solid-phase oligonucleotide synthesis resulted in higher yields and purities compared to traditional phosphoramidites. The efficiency of the synthesis process was attributed to its superior reactivity with nucleobases, facilitating faster coupling reactions and minimizing side reactions .

Phosphoramidite Chemistry

In phosphoramidite chemistry, this compound serves as a versatile building block for developing various phosphoramidite derivatives. This application is crucial for enhancing the efficiency of chemical reactions in organic synthesis.

Data Table: Properties and Yields

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Coupling with Nucleobases | 85-95 | Room temperature |

| Formation of Cyclic Phosphoramidates | 75-80 | Mild conditions (tetrazole) |

| Synthesis of Phosphazides | 70-75 | Elevated temperatures |

Drug Development

The unique properties of this compound allow for the modification of pharmaceutical compounds. This capability aids in designing more effective drugs with improved bioavailability.

Case Study: Drug Modification

Research has shown that incorporating this compound into drug formulations can enhance the solubility and stability of active pharmaceutical ingredients. For instance, a study reported that modifying an existing antibiotic using this phosphoramidite led to a compound with significantly improved therapeutic efficacy and reduced side effects .

Bioconjugation

This compound is also employed in creating bioconjugates, which are vital for targeted drug delivery systems and diagnostic tools. The compound facilitates the attachment of biomolecules to therapeutic agents, enhancing their specificity and effectiveness.

Case Study: Targeted Drug Delivery

In a study focused on cancer therapeutics, this compound was used to conjugate antibodies with chemotherapeutic agents. This approach resulted in targeted delivery to cancer cells while minimizing systemic toxicity, demonstrating the compound's potential in improving treatment outcomes .

Research in Material Science

The compound plays a significant role in synthesizing new materials, including polymers and nanomaterials. Its applications in material science contribute to advancements across various industrial sectors.

Data Table: Material Applications

| Material Type | Application Area | Key Benefits |

|---|---|---|

| Polymers | Coatings, adhesives | Enhanced durability and performance |

| Nanomaterials | Electronics, sensors | Improved conductivity and sensitivity |

Eigenschaften

IUPAC Name |

N-dimethoxyphosphanyl-N-propan-2-ylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO2P/c1-7(2)9(8(3)4)12(10-5)11-6/h7-8H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUMNSXPAYCKPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20NO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122194-07-4 |

Source

|

| Record name | Dimethyl N,N-diisopropylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.